N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide
Overview
Description
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. The compound has a molecular formula of C14H15NO5 and a molecular weight of 277.27 g/mol .
Preparation Methods
The synthesis of N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and heat shock protein 90 (Hsp90) activity.
Environmental Science: The compound is used as a model to study photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter.
Industrial Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its anti-cancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest . Additionally, the compound’s interaction with heat shock protein 90 (Hsp90) leads to the destabilization of client proteins involved in cancer cell survival .
Comparison with Similar Compounds
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds such as:
Carboxine: Another furan carboxamide used as a fungicide.
Oxicarboxine: Known for its fungicidal properties.
Boscalid: A modern fungicide with a broader spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-17-11-7-9(8-12(18-2)13(11)19-3)15-14(16)10-5-4-6-20-10/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQADGXOJUNIKSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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